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Compound of Interest

Compound Name: Nicotine salicylate

CAS No.: 29790-52-1

Cat. No.: B021173 Get Quote

Introduction: The Analytical Challenge of Nicotine
Salts
Nicotine Salicylate (C₁₀H₁₄N₂[1][2] · C₇H₆O₃) has emerged as a critical active pharmaceutical

ingredient (API) in Next Generation Products (NGPs) and cessation therapies.[2] Unlike

freebase nicotine, the salicylate salt offers enhanced chemical stability and a smoother sensory

profile ("throat hit") due to its lower pH and reduced volatility.

The Analytical Problem: Standard Reversed-Phase HPLC (RP-HPLC) often fails to

characterize the salt as a unified entity. Under typical aqueous conditions, the salt dissociates

into nicotine base and salicylic acid. Furthermore, hydrophilic counter-ions like tartrate or

salicylate often elute in the void volume of C18 columns, making stoichiometric confirmation

(1:1 vs. 1:[3]2) impossible without complex ion-pairing reagents.[2][3]

This Guide's Solution: This protocol synthesizes a multi-modal approach:

Solid-State ID: FTIR and DSC for raw material verification.

Quantitative Assay: A specialized Mixed-Mode HPLC method (Trinity P1) capable of retaining

and separating both the cationic nicotine and anionic salicylate simultaneously.[2]

Structural Confirmation: NMR techniques to verify proton transfer and salt formation.[2]
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Analytical Workflow Strategy
The following decision matrix outlines the logical flow for characterizing Nicotine Salicylate,

ensuring both identity and purity are established before formulation.

Sample: Nicotine Salicylate
(Raw Material or E-Liquid)

Phase Determination

Solid State (API) Liquid Formulation

FTIR Spectroscopy
(Check Carboxylate Shift)

DSC Thermal Analysis
(Target MP: ~112°C)

Mixed-Mode HPLC (Trinity P1)
Simultaneous Cation/Anion Assay

Dissolve in Mobile Phase

1H-NMR Spectroscopy
(Protonation State)

Structural Ambiguity?

Validated CoA
(Stoichiometry & Purity)
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Figure 1: Integrated analytical workflow for Nicotine Salicylate characterization.

Protocol 1: Simultaneous Determination by Mixed-
Mode HPLC[2][3]
This is the gold standard method for confirming the stoichiometry of the salt. Unlike C18

columns, the Acclaim Trinity P1 column uses Nanopolymer Silica Hybrid (NSH) technology to

embed both anion-exchange (AEX) and cation-exchange (CEX) functionalities, allowing the

retention of basic nicotine and acidic salicylate in a single isocratic run.

Chromatographic Conditions
Parameter Specification Rationale

Column
Thermo Scientific Acclaim

Trinity P1 (3.0 × 50 mm, 3 µm)

Trimodal phase (RP, AEX,

CEX) retains both ions.[3]

Mobile Phase
Acetonitrile / Phosphate Buffer

(25:75 v/v)

ACN controls hydrophobic

retention; Buffer pH controls

ionization.[2]

Buffer Prep

15 mM NaH₂PO₄ + 3 mM

Na₂HPO₄ + 60 µM

Pyrophosphate

Pyrophosphate is critical to

prevent salicylate from

chelating metal impurities on

the column hardware.

pH 6.3 ± 0.1

Optimized window where

Nicotine is protonated

(retained by CEX) and

Salicylate is ionized (retained

by AEX).[2]

Flow Rate 0.60 mL/min
Optimized for 3.0 mm ID

column backpressure.[2]

Detection
UV @ 210 nm (or 258 nm/296

nm)

210 nm detects both; 296 nm

is specific to Salicylate.[2][4]

Temperature 30°C
Ensures reproducible kinetics.

[2]
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Step-by-Step Procedure
Buffer Preparation (Critical Step):

Dissolve 1.80 g Monobasic Sodium Phosphate and 1.07 g Dibasic Sodium Phosphate in

750 mL HPLC-grade water.

Add 27 mg Tetrasodium Pyrophosphate Decahydrate.[2][4][5] Note: Failure to add

pyrophosphate results in peak tailing for salicylate.

Adjust pH to 6.3 with dilute H₃PO₄ or NaOH if necessary.[2]

Add 250 mL Acetonitrile and mix.[2][5] Filter through 0.2 µm nylon filter.[2]

Sample Preparation:

Stock Solution: Dissolve 10 mg Nicotine Salicylate in 10 mL Mobile Phase (1 mg/mL).

Working Standard: Dilute to 100 µg/mL with Mobile Phase.

E-Liquid Extraction: Dilute 100 mg e-liquid into 10 mL Mobile Phase. Vortex for 1 min.

Filter (0.45 µm PTFE).[2]

System Suitability Criteria:

Resolution (Rs): > 2.0 between Nicotine and Salicylate peaks.

Tailing Factor: < 1.5 for both peaks.[2]

Stoichiometry Check: Calculate molar ratio using peak areas and response factors (RF).

Formula:

Protocol 2: Solid-State Identification (FTIR & DSC)[2]
[3]
For raw material inspection, liquid chromatography destroys the salt structure.[2][3] Solid-state

methods confirm the salt exists before dissolution.[2]
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FTIR Spectroscopy (Salt Bridge Confirmation)
The formation of a salt converts the carboxylic acid of salicylic acid into a carboxylate anion,

causing a distinct shift in the carbonyl stretch.

Instrument: ATR-FTIR (Attenuated Total Reflectance).[2][3]

Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.[2][3]

Diagnostic Peak Table:

Functional Group
Free Salicylic Acid
(cm⁻¹)

Nicotine Salicylate
Salt (cm⁻¹)

Mechanistic Insight

Carbonyl (C=O) 1650–1680 (Sharp) Absent / Shifted

Proton transfer

removes the C=O

double bond

character.[2][3]

Carboxylate (COO⁻) N/A
1540–1590

(Asymmetric)

Indicates resonance

of the ionized

carboxylate group.[2]

Hydroxyl (COOH) 2800–3200 (Broad) Modified

The broad acid dimer

OH stretch

disappears; replaced

by N-H⁺ interactions.

[2]

Differential Scanning Calorimetry (DSC)
Protocol: Weigh 2–3 mg of sample into a hermetically sealed aluminum pan.

Ramp: 10°C/min from 30°C to 200°C under Nitrogen purge (50 mL/min).

Acceptance Criteria:

Onset Melting Point: 110°C – 114°C (Typical target: 112°C).[2]
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Note: A sharp endotherm indicates high crystallinity.[2] Broadening suggests amorphous

content or freebase impurities.[2]

Protocol 3: Structural Confirmation via NMR[2][3]
When ambiguity exists regarding the protonation state (e.g., in complex e-liquid matrices), ¹H-

NMR provides definitive structural proof.[2][3]

Solvent: DMSO-d₆ or D₂O.

Key Indicator: The chemical shift of the protons on the pyridine ring of nicotine (H2, H4, H5,

H6) shifts downfield upon protonation.

Observation:

Freebase Nicotine: Pyridine protons appear upfield.[2]

Nicotine Salicylate: Pyridine protons shift downfield (~0.4 - 0.8 ppm shift) due to the

positive charge on the pyrrolidine nitrogen interacting with the ring system, confirming the

salt species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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